Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate
Overview
Description
Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H22O6S . It is also known as PEG3-Tos, a PEG linker containing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C7H14O3/c1-2-4-9-6-7-10-5-3-8/h2,8H,1,3-7H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The molecular weight of this compound is 318.39 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 8 . Its exact mass and monoisotopic mass are 318.11370959 g/mol . The topological polar surface area is 101 Ų . It has a heavy atom count of 21 .Scientific Research Applications
Crystal Structural Analysis
The compound has been utilized in the field of crystallography to understand the structural properties of related chemicals. In a study, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate was analyzed, revealing insights about hydrogen bond interactions and the 3D network of the crystal. This research aids in understanding the crystallography of similar sulfonate compounds (Wu et al., 2009).
Chemical Analysis and Decomposition Dynamics
The compound's derivatives have been studied for their decomposition dynamics in biological material. For instance, the assay features and decomposition dynamics of 2-methoxy-4-(1-propenyl)hydroxybenzene were investigated, providing valuable information on the stability and breakdown of such compounds in various conditions (Chernova et al., 2022).
Catalytic Applications
Sulfonated Schiff base copper(II) complexes, structurally related to the compound , have been synthesized and applied as catalysts in alcohol oxidation. These studies reveal the compound's potential utility in catalysis, showcasing its relevance in synthetic chemistry and industrial applications (Hazra et al., 2015).
Pharmaceutical and Cosmetic Industry Applications
Derivatives of the compound have been investigated for their antimicrobial activity. This research is crucial in exploring the potential pharmaceutical applications of these compounds, especially in the development of new antimicrobial agents (Habib et al., 2013).
Environmental and Material Science Applications
The compound and its derivatives have potential applications in environmental science and material science. For instance, the adsorption behaviors of various parabens onto magnetic nanoparticles modified with phenyl groups, which can be structurally related to the compound, were studied to understand the interactions and potential for removing pollutants from environments (Chen et al., 2017).
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;2-(2-prop-2-enoxyethoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C7H14O3/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-9-6-7-10-5-3-8/h2-5H,1H3,(H,8,9,10);2,8H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFDFXHCUFMSCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80827717 | |
Record name | 4-Methylbenzene-1-sulfonic acid--2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80827717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84183-96-0 | |
Record name | 4-Methylbenzene-1-sulfonic acid--2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80827717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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